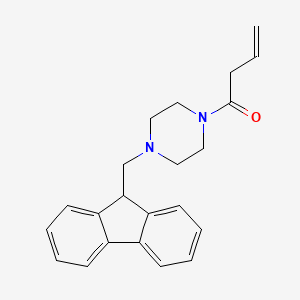
1-(4-((9H-Fluoren-9-YL)methyl)piperazin-1-YL)but-3-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((9H-Fluoren-9-YL)methyl)piperazin-1-YL)but-3-EN-1-one is a complex organic compound that features a fluorenyl group attached to a piperazine ring, which is further connected to a butenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((9H-Fluoren-9-YL)methyl)piperazin-1-YL)but-3-EN-1-one typically involves multiple steps, starting with the preparation of the fluorenylmethyl piperazine intermediate. This intermediate is then reacted with butenone under specific conditions to yield the final product. Common reagents used in these reactions include bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-((9H-Fluoren-9-YL)methyl)piperazin-1-YL)but-3-EN-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
1-(4-((9H-Fluoren-9-YL)methyl)piperazin-1-YL)but-3-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-((9H-Fluoren-9-YL)methyl)piperazin-1-YL)but-3-EN-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the piperazine ring may interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride: Similar in structure but with different functional groups.
[4-(9H-Fluoren-9-yl)piperazino][1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanone: Another compound with a fluorenyl group attached to a piperazine ring
Uniqueness
1-(4-((9H-Fluoren-9-YL)methyl)piperazin-1-YL)but-3-EN-1-one is unique due to its combination of a fluorenyl group, piperazine ring, and butenone moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C22H24N2O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[4-(9H-fluoren-9-ylmethyl)piperazin-1-yl]but-3-en-1-one |
InChI |
InChI=1S/C22H24N2O/c1-2-7-22(25)24-14-12-23(13-15-24)16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h2-6,8-11,21H,1,7,12-16H2 |
InChI Key |
MINURFOJDBQITO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)N1CCN(CC1)CC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















